

Cross-Validation of Roxarsone Quantification in Poultry Liver with Standard Reference Material

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Compound of Interest

Compound Name: Roxarsone

Cat. No.: B1679585

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an in-house analytical method for **roxarsone** quantification against a certified Standard Reference Material (SRM). The supporting experimental data and detailed protocols are presented to aid researchers in validating their own analytical methods for organoarsenic compounds in biological matrices.

Data Presentation

Quantitative results from the cross-validation study are summarized in the table below. The data represents the analysis of a commercially available chicken liver SRM certified for its **roxarsone** concentration. The in-house method, Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS), was used to determine the **roxarsone** concentration, and the results were compared against the certified value of the SRM.

Parameter	Certified SRM Value (ng/g)	In-House Method Result (ng/g)	Recovery (%)	Relative Standard Deviation (RSD) (%)
Roxarsone Concentration	50.0 ± 2.5	48.9	97.8	3.2

Experimental Protocols

The following is a detailed methodology for the key experiments performed in this cross-validation study.

Sample Preparation and Extraction

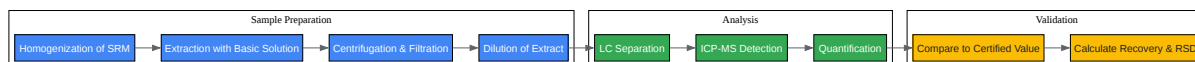
- Homogenization: A 1.0 g sample of the chicken liver SRM was homogenized in a 50 mL polypropylene centrifuge tube.
- Extraction: 10 mL of a strongly basic solution was added to the homogenized sample to solubilize the liver tissue.
- Sonication: The mixture was sonicated for 30 minutes in a water bath to ensure complete extraction of arsenic species.
- Centrifugation and Filtration: The sample was then centrifuged at 10,000 x g for 15 minutes. The supernatant was filtered through a 0.22 µm syringe filter to remove macromolecules and particulate material.[1][2]
- Dilution: The filtered extract was diluted with deionized water to a final volume of 25 mL.

LC-ICP-MS Analysis

- Chromatographic Separation: An ion chromatography system was used to separate the different arsenic species present in the extract.[3] A 10 µL aliquot of the prepared sample was injected into the system.
- Instrumentation: The outlet of the chromatography system was coupled to an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for the detection and quantification of arsenic.
- Detection: The ICP-MS was tuned to monitor the mass-to-charge ratio (m/z) of 75 for arsenic.
- Quantification: External calibration curves were generated using **roxarsone** standards of known concentrations. The concentration of **roxarsone** in the samples was determined by comparing the peak area of the analyte to the calibration curve.

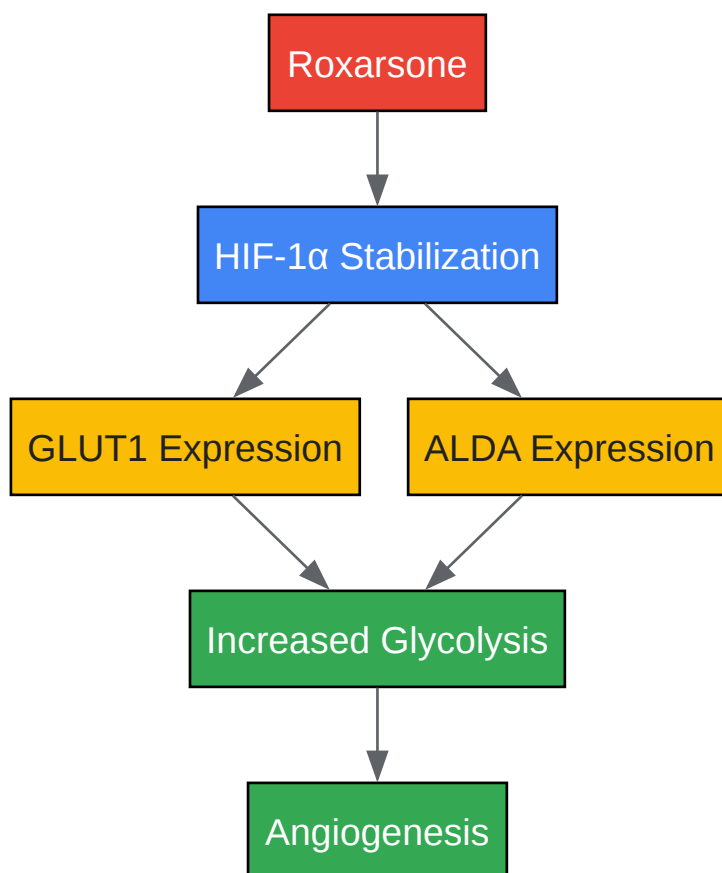
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for the cross-validation and the biological signaling pathway affected by **roxarsone**.



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*Experimental workflow for **roxarsone** cross-validation.*



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***Roxarsone**-induced HIF-1α signaling pathway.*

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References

- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Development of an ion chromatography-inductively coupled plasma-mass spectrometry method to determine inorganic arsenic in liver from chickens treated with roxarsone - PubMed [pubmed.ncbi.nlm.nih.gov]
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